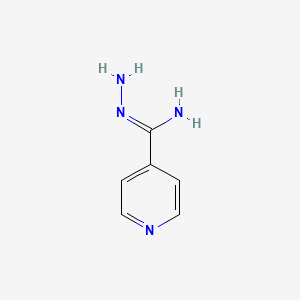
Isonicotinimidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
4-Pyridinecarboximidicacid, hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Pyridinecarboximidicacid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Applications De Recherche Scientifique
4-Pyridinecarboximidicacid, hydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pyrazoles and other heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in industry for the development of sensors and other analytical tools .
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboximidicacid, hydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-Pyridinecarboximidicacid, hydrazide can be compared with other similar compounds, such as isoniazide and 4-Pyridinecarbohydrazide . While these compounds share structural similarities, 4-Pyridinecarboximidicacid, hydrazide is unique in its specific chemical properties and reactivity. For instance, its ability to form hydrazones and Schiff bases under specific conditions sets it apart from other related compounds .
Conclusion
4-Pyridinecarboximidicacid, hydrazide is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N'-aminopyridine-4-carboximidamide |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) |
Clé InChI |
SMBOKVZNCISDCP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN=CC=C1/C(=N/N)/N |
SMILES canonique |
C1=CN=CC=C1C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)
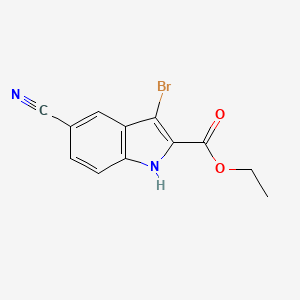
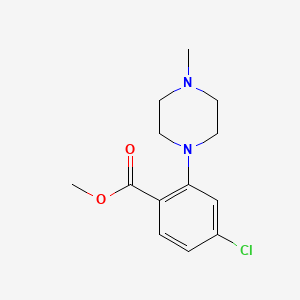
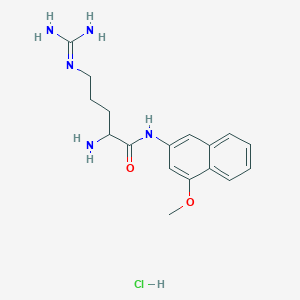
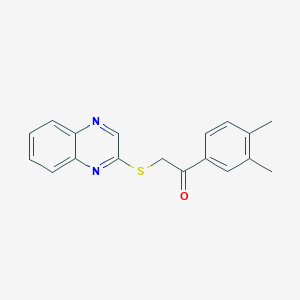

![[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)
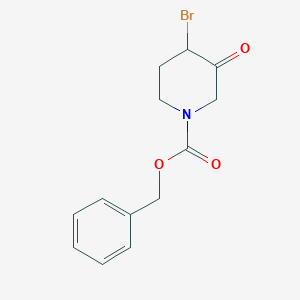
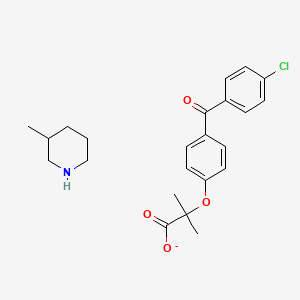
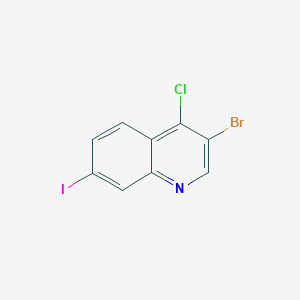

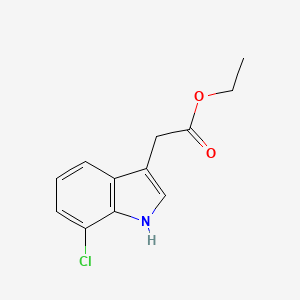
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
